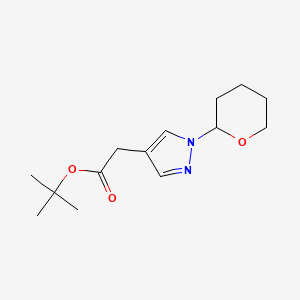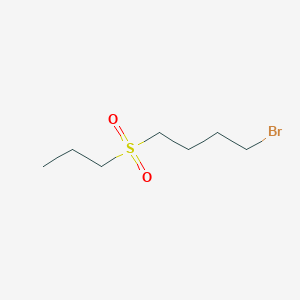
1-Bromo-4-(propylsulfonyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(propylsulfonyl)butane is an organobromine compound with the molecular formula C7H15BrO2S. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its unique structure, which includes a bromine atom and a propylsulfonyl group attached to a butane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(propylsulfonyl)butane can be synthesized through various methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with sodium propylsulfonate under specific conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(propylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The propylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the propylsulfonyl group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 1-hydroxy-4-(propylsulfonyl)butane.
Oxidation: Oxidation of the propylsulfonyl group can lead to the formation of sulfonic acids.
Applications De Recherche Scientifique
1-Bromo-4-(propylsulfonyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(propylsulfonyl)butane involves its interaction with nucleophiles and oxidizing agents. The bromine atom and the propylsulfonyl group play crucial roles in its reactivity. The compound can form intermediates that undergo further transformations, leading to the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromobutane: A simpler compound with only a bromine atom attached to a butane backbone.
1-Bromo-4-chlorobutane: Contains both bromine and chlorine atoms.
1-Bromo-4-fluorobutane: Contains both bromine and fluorine atoms.
Uniqueness
1-Bromo-4-(propylsulfonyl)butane is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C7H15BrO2S |
|---|---|
Poids moléculaire |
243.16 g/mol |
Nom IUPAC |
1-bromo-4-propylsulfonylbutane |
InChI |
InChI=1S/C7H15BrO2S/c1-2-6-11(9,10)7-4-3-5-8/h2-7H2,1H3 |
Clé InChI |
YQZOHFKVAOVORD-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



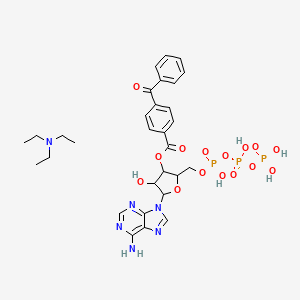
![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)
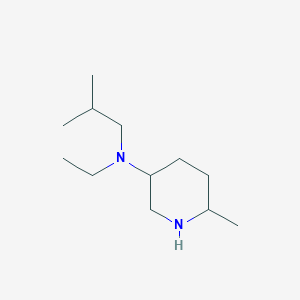


![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
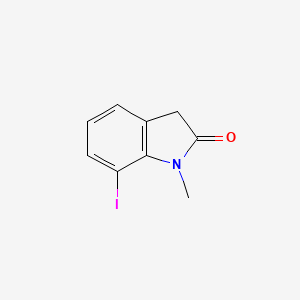
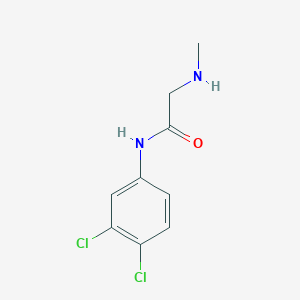
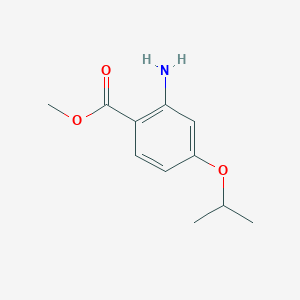
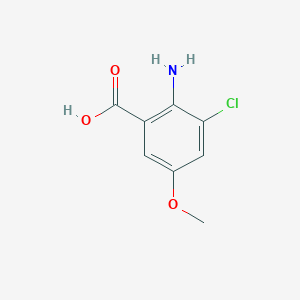
![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)
